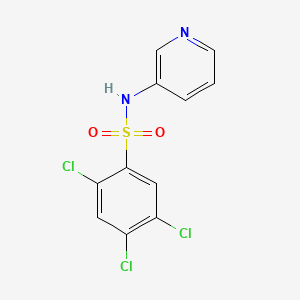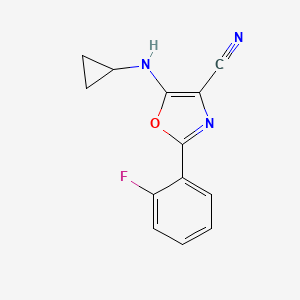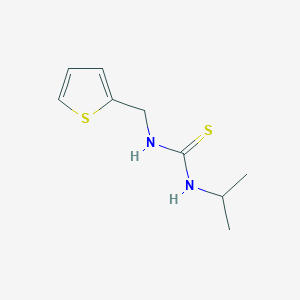
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CCT or TTA, is a compound that has gained attention in the scientific community due to its potential applications in research. CCT is a heterocyclic compound that contains a triazole ring and a thione group, which give it unique properties that make it useful in various fields of study.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. Studies have also shown that 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can affect the expression of various genes involved in cellular processes, including genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which can be useful in studying their roles in cellular processes. Additionally, 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research involving 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is its potential use as an anticancer agent, as studies have shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its effects on cellular processes. Another potential area of research is the development of more soluble derivatives of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which may improve its bioavailability and efficacy in vivo.
In conclusion, 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying cellular processes and the role of enzymes and proteins in these processes. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesis Methods
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through several methods, including the reaction of 2-chlorobenzaldehyde with 2-ethylphenylhydrazine to form the corresponding hydrazone, followed by cyclization with sulfur and sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with ethyl phenylpropiolate to form the corresponding propargyl alcohol, which is then cyclized with sulfur and sodium hydroxide to form 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Scientific Research Applications
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used in various scientific research applications, including as a potential anticancer agent, antifungal agent, and anti-inflammatory agent. Studies have shown that 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and can also inhibit the growth of fungi by disrupting their cell walls. Additionally, 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(2-chlorophenyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-2-11-7-3-6-10-14(11)20-15(18-19-16(20)21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDOGLWGFMMEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)

![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)